4-[(2-ethoxybenzyl)amino]phenol
Description
4-[(2-Ethoxybenzyl)amino]phenol is a phenolic derivative characterized by an ethoxy-substituted benzylamine group attached to the para position of a phenol ring.
Properties
IUPAC Name |
4-[(2-ethoxyphenyl)methylamino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-18-15-6-4-3-5-12(15)11-16-13-7-9-14(17)10-8-13/h3-10,16-17H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHODCFUINANGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical behavior of 4-[(2-ethoxybenzyl)amino]phenol can be contextualized through comparisons with the following analogs:
4-Chloro-2-{[(2-ethoxyethyl)amino]methyl}phenol
- Structural Features: Contains a chloro substituent and an ethoxyethylamino group.
- Biological Activity: Exhibits high antimicrobial activity (MIC: 2–4 µg/mL against S.
4-[(E)-(4-Nitrobenzylidene)amino]phenol
- Structural Features : A Schiff base with a nitrobenzylidene group.
- Crystallography: Forms a planar structure stabilized by O–H···O and C–H···π interactions, enabling π-π stacking in the solid state. This contrasts with the non-planar conformation of ethoxybenzyl derivatives due to steric hindrance .
4-Amino-2-(methoxymethyl)phenol
- Structural Features : Methoxymethyl substitution at the ortho position.
- Reactivity: The methoxy group enhances electron density on the phenol ring, increasing susceptibility to electrophilic substitution. This contrasts with the ethoxybenzyl group, which may sterically hinder such reactions .
- Applications : Used in dye synthesis and as a chelating agent, whereas ethoxybenzyl derivatives are explored for pharmaceutical intermediates .
2-{[(3-Chloro-4-methylphenyl)amino]methyl}phenol
- Structural Features : Chloro and methyl substituents on the aromatic ring.
- Synthesis: Prepared via condensation of 2-hydroxy-5-methylbenzaldehyde with 3-chloro-4-methylaniline, a method adaptable to this compound with modified reagents .
- Activity : Shows moderate antitumor activity (IC₅₀: 25 µM against MCF-7 cells), suggesting that ethoxybenzyl analogs may require optimization for similar potency .
Data Tables for Comparative Analysis
Table 1: Physicochemical Properties of Selected Compounds
*Estimated using fragment-based methods.
Key Research Findings and Implications
- Substituent Effects : Ethoxy groups enhance lipophilicity and bioavailability compared to methoxy or hydroxyl groups, as seen in solubility studies of 2-ethoxybenzyl alcohol analogs .
- Synthetic Feasibility: Similar compounds (e.g., 4-{4-[(2-hydroxy-5-methoxy-benzylidene)amino]benzyl}phenyl derivatives) are synthesized via condensation reactions, suggesting viable routes for scaling up this compound production .
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